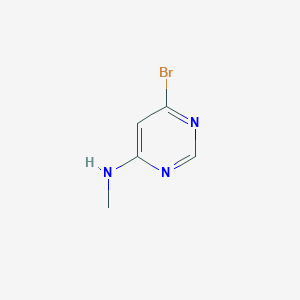

6-Bromo-N-methylpyrimidin-4-amine

Description

Overview of Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Chemical Research

Pyrimidine, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. Its scaffold is a key component of essential biological molecules, including the nucleobases uracil (B121893), thymine, and cytosine, which form the building blocks of nucleic acids. This biological prevalence has made the pyrimidine ring a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. chemspider.com The pyrimidine core offers a versatile platform for structural modification, allowing chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological effects. chemspider.com Consequently, pyrimidine derivatives have been extensively explored and are found in a wide array of pharmaceuticals.

Importance of Halogenated Heterocycles as Synthetic Intermediates

The introduction of halogen atoms to heterocyclic rings, such as pyrimidine, dramatically enhances their synthetic utility. google.com Halogenated heterocycles are highly valued as intermediates for several key reasons. Firstly, halogens, particularly bromine and chlorine, are excellent leaving groups in nucleophilic aromatic substitution reactions. Secondly, they serve as crucial handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. wikipedia.orgjst.go.jp These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This capability allows for the construction of complex molecular architectures from simpler, halogenated precursors. wikipedia.org

Contextualization of 6-Bromo-N-methylpyrimidin-4-amine within Pyrimidine Chemistry

This compound (CAS Number: 1209458-21-8) is a specific example of a halogenated pyrimidine that embodies the synthetic potential of this class of compounds. Its structure features a pyrimidine core substituted with a bromine atom at the 6-position and an N-methylamino group at the 4-position. The bromine atom provides a reactive site for cross-coupling and substitution reactions, while the amino group can influence the electronic properties of the ring and participate in hydrogen bonding, which is often crucial for biological activity. This combination of functional groups makes it a versatile building block for the synthesis of more complex, highly functionalized pyrimidine derivatives.

Scope and Research Focus on this compound

The primary research interest in this compound lies in its role as a precursor in the synthesis of novel compounds, particularly for the pharmaceutical and agrochemical industries. Its utility is primarily explored in the context of creating libraries of substituted pyrimidines to screen for biological activity. The focus is on leveraging the reactivity of the C-Br bond to introduce diverse molecular fragments, thereby systematically exploring the chemical space around the pyrimidine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLBFVKLHLPWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-21-8 | |

| Record name | 6-bromo-N-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 6 Bromo N Methylpyrimidin 4 Amine and Analogues

Retrosynthetic Analysis of the 6-Bromo-N-methylpyrimidin-4-amine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Disconnections and Precursor Identification

The primary disconnections for this compound involve the carbon-nitrogen bond of the N-methylamine group and the carbon-bromine bond. A logical retrosynthetic approach would first disconnect the N-methylamine group, leading to a key intermediate, 4-amino-6-bromopyrimidine (B581339). This disconnection is based on the common and generally feasible nucleophilic aromatic substitution (SNAr) reaction.

Further disconnection of the bromine atom from the 4-aminopyrimidine (B60600) intermediate would lead to the pyrimidine (B1678525) core. However, a more strategic approach considers the reactivity of the pyrimidine ring. Halogenation of a pre-functionalized pyrimidine is a common strategy. Therefore, a more practical precursor would be a dihalogenated pyrimidine, which allows for sequential and regioselective substitution reactions.

A highly versatile and strategic precursor is a dihalopyrimidine, such as 2,4-dichloro-5-bromopyrimidine or a related analogue. This precursor allows for the selective introduction of the amino and methylamino groups.

Strategic Considerations for Bromine and N-Methylamine Functionalization

The introduction of the bromine atom and the N-methylamine group onto the pyrimidine ring requires careful strategic planning to ensure the desired regioselectivity. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The positions C2, C4, and C6 are the most susceptible to nucleophilic attack.

The presence of a bromine atom at the C5 position can influence the reactivity of the other positions. The timing of the bromination step is a key consideration. Bromination can be performed on the initial pyrimidine ring or on a later intermediate. Introducing the bromine at an early stage can be advantageous, as it modifies the electronic properties of the ring for subsequent substitutions.

The introduction of the N-methylamine group is typically achieved through a nucleophilic substitution reaction where methylamine (B109427) acts as the nucleophile, displacing a leaving group, usually a halogen, from the pyrimidine ring. The challenge lies in achieving selective methylation at the desired position, especially when other reactive sites are present. In the case of a dihalogenated precursor, the differential reactivity of the halogen atoms at various positions on the pyrimidine ring can be exploited to achieve regioselectivity. For instance, in 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.

Direct Synthesis Pathways

Direct synthesis pathways for this compound primarily rely on nucleophilic substitution reactions on appropriately substituted pyrimidine precursors.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide range of functional groups, including amines.

A critical step in the synthesis of the target molecule is the selective amination of a dihalogenated pyrimidine. A well-documented example is the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849). This reaction demonstrates the regioselective displacement of the chlorine atom at the C4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the main product. acs.org This selectivity is attributed to the higher electrophilicity of the C4 position in 2,4-dichloropyrimidines.

The reaction conditions for such aminations are crucial for achieving high yields and selectivity. The choice of solvent, temperature, and the concentration of the amine nucleophile all play significant roles.

Table 1: Regioselective Amination of a Dihalogenated Pyrimidine Precursor

| Precursor | Reagent | Product | Conditions | Yield | Reference |

| 5-bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | 5-bromo-2-chloro-6-methylpyrimidin-4-amine | X-ray crystallography analysis of product | - | acs.org |

Note: Specific yield and reaction conditions beyond product identification were not detailed in the provided search result.

The final step in the synthesis of this compound involves the introduction of the methylamine group. This is typically achieved by reacting a suitable precursor, such as 4-amino-6-bromopyrimidine bearing a leaving group at the 4-position (e.g., a chloro group), with methylamine.

The nucleophilic methylamine will attack the electrophilic carbon atom of the pyrimidine ring, displacing the leaving group. The reaction is generally carried out in a suitable solvent, and the temperature is often elevated to facilitate the reaction. The use of a base may be necessary to neutralize the acid generated during the reaction.

Table 2: General Conditions for Nucleophilic Substitution of Methylamine on a Halogenated Pyrimidine (Hypothetical)

| Precursor | Reagent | Product | Solvent | Temperature | Reaction Time | Yield |

| 4-Chloro-6-bromopyrimidine | Methylamine | This compound | Ethanol | Reflux | Several hours | Fair to good |

Bromination Reactions on Pyrimidine Cores

The introduction of a bromine atom onto a pre-existing pyrimidine ring is a direct method for the synthesis of brominated pyrimidines. The pyrimidine ring is an electron-deficient system, which can make direct electrophilic substitution challenging. However, the presence of activating groups, such as the amino group at the C-4 position, facilitates this transformation. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Common brominating agents used for heterocyclic compounds include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov The reaction is typically carried out in a suitable solvent, and the reactivity can be enhanced by the addition of acid catalysts or Lewis acids. nih.gov

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of pyrimidine cores is a significant synthetic challenge. The position of bromination is directed by the electronic effects of the substituents on the ring. For a substrate like N-methylpyrimidin-4-amine, the amino group at C-4 is a strong activating group, directing electrophilic substitution to the C-5 position. Therefore, direct bromination would likely yield 5-bromo-N-methylpyrimidin-4-amine as the major product.

To achieve bromination at the C-6 position, several strategies can be employed:

Blocking the C-5 Position: If the C-5 position is protected with a temporary blocking group, electrophilic attack can be directed to the C-6 position. The blocking group can be removed in a subsequent step.

Directed Metalation-Bromination: A directed ortho-metalation approach can be utilized. In this strategy, a directing group on the pyrimidine ring coordinates to a strong base (like an organolithium reagent), leading to deprotonation of an adjacent position. For the target compound, the N-methylamino group could potentially direct metalation to the C-5 position. However, alternative directing groups or specific reaction conditions might favor metalation at C-6, followed by quenching with an electrophilic bromine source (e.g., Br₂, CBr₄).

Halogen Dance Reaction: In some heterocyclic systems, a halogen atom can migrate from one position to another under the influence of a strong base. If a 5-bromo isomer were available, it might be possible to induce its rearrangement to the 6-bromo isomer, although this is often substrate-dependent.

Synthesis from a Pre-brominated Core: A more common and reliable approach is to synthesize the pyrimidine ring with the bromine atom already in the correct position, as discussed in the cyclization section below.

Below is a table summarizing common brominating agents and their typical applications in the context of aromatic compounds.

| Brominating Agent | Abbreviation | Typical Conditions | Selectivity Notes |

| N-Bromosuccinimide | NBS | Aprotic solvents (e.g., MeCN, CCl₄), often with a radical initiator or acid catalyst. mdpi.com | Highly regioselective, often favoring para-bromination in activated aromatic systems. mdpi.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBH | Aprotic solvents (e.g., CH₂Cl₂, DMF), can be enhanced with Lewis acids. nih.gov | Effective for brominating electron-rich heterocycles like uracil (B121893) derivatives at the C-5 position. nih.gov |

| Bromine | Br₂ | Acetic acid or other polar solvents. | Less selective than NBS; can lead to multiple brominations if not carefully controlled. |

Cyclization Reactions for Pyrimidine Ring Formation

Constructing the pyrimidine ring from acyclic precursors is a versatile and widely used strategy that allows for the introduction of various substituents at specific positions. The most common approach involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine.

To synthesize this compound, a plausible cyclization strategy would involve the reaction of a β-dicarbonyl compound (or a synthetic equivalent) bearing a bromine atom with N-methylguanidine. For instance, a 2-bromo-1,3-dicarbonyl compound could react with N-methylguanidine, where the N-C-N unit of the guanidine (B92328) forms the N1, C2, and N3 atoms of the pyrimidine ring, and the dicarbonyl component provides the C4, C5, and C6 atoms.

Various catalyzed and uncatalyzed methods for pyrimidine synthesis have been developed, including microwave-assisted protocols that can significantly reduce reaction times. mdpi.com

Multi-step Synthetic Sequences

Complex target molecules often require multi-step synthetic sequences. For derivatives related to this compound, a sequence involving halogenation, nucleophilic substitution (amination), and functionalization via organometallic reagents is a powerful approach.

Sequence involving Grignard reaction, amination, and bromination for related derivatives

A hypothetical multi-step synthesis for a related derivative could start from a readily available dihalopyrimidine, such as 4,6-dichloropyrimidine. The distinct reactivity of the two chlorine atoms allows for sequential substitution.

Selective Amination: The first step would be a nucleophilic aromatic substitution with methylamine. This reaction is typically regioselective, with the C-4 position being more reactive than the C-6 position in many cases, yielding 4-chloro-N-methylpyrimidin-6-amine.

Grignard Cross-Coupling: The remaining chlorine atom at the C-6 position can then be functionalized using a Grignard reagent in a transition metal-catalyzed cross-coupling reaction (e.g., Kumada coupling). This allows for the introduction of various alkyl or aryl groups at this position. researchgate.net

Bromination: Alternatively, if the goal is to introduce bromine, one could start with a pyrimidine core, introduce a functional group handle at C-6 via a Grignard addition to a cyano-pyrimidine, nih.gov and then perform a bromination step on the ring or a substituent.

This sequence highlights the utility of combining classical nucleophilic substitution with modern organometallic cross-coupling reactions to build functionalized pyrimidine derivatives.

Advanced Synthetic Methodologies

Modern organic synthesis increasingly relies on advanced methodologies, particularly those involving transition metal catalysis, to achieve high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Transition metal catalysis has become indispensable for the synthesis and functionalization of heterocyclic compounds, including pyrimidines. dntb.gov.ua

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form C-C bonds. For the synthesis of pyrimidine analogues, a halogenated pyrimidine like this compound can be coupled with various organoboron, organotin, or organozinc reagents to introduce a wide range of substituents at the C-6 position. researchgate.net Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of diverse amino groups.

C-H Activation: A more recent and powerful strategy is the direct functionalization of C-H bonds. researchgate.net This approach avoids the need for pre-functionalized starting materials (like organohalides or organometallics), making syntheses more atom- and step-economical. Transition metals, such as rhodium, palladium, and iridium, can catalyze the regioselective activation of a specific C-H bond, often guided by a directing group, which is then coupled with a reaction partner. researchgate.netrsc.org While challenging on the electron-deficient pyrimidine ring itself, this methodology holds great promise for developing novel synthetic routes to complex pyrimidine derivatives.

The table below provides examples of transition metal-catalyzed reactions applicable to pyrimidine synthesis.

| Reaction Name | Catalyst (Typical) | Bond Formed | Description |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | C-C | Couples a halide (e.g., 6-bromopyrimidine) with an organoboron reagent. researchgate.net |

| Kumada Coupling | Ni or Pd complexes | C-C | Couples a halide with a Grignard reagent. researchgate.net |

| Buchwald-Hartwig Amination | Pd complexes with specialized ligands | C-N | Couples a halide with an amine. |

| C-H Activation/Functionalization | Rh, Pd, Ir complexes | C-C, C-N, C-O | Directly converts a C-H bond to a new C-C or C-heteroatom bond. researchgate.netrsc.org |

Application of Palladium or Nickel Catalysis in C-C Bond Formation for related bromo-pyridines

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For heteroaromatic compounds like pyrimidines and pyridines, palladium and nickel-catalyzed cross-coupling reactions are pivotal for introducing aryl, alkyl, or other carbon-based substituents. These methods are particularly effective for activating carbon-halogen bonds, such as the C-Br bond in this compound.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely employed for C-C bond formation involving bromo-substituted heterocycles. rsc.orgmdpi.com These reactions typically involve a palladium catalyst, a base, and an organoboron reagent. For instance, the Suzuki cross-coupling of 5-bromopyrimidine (B23866) with various thiophene (B33073) derivatives has been successfully achieved using a palladium catalyst under microwave-assisted conditions, demonstrating a method for creating aryl-aryl C-C bonds. researchgate.net Similarly, researchers have synthesized a series of 5-aryl-2-methylpyridin-3-amine derivatives by reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. mdpi.com The efficiency of these reactions can be influenced by the choice of ligands, solvents, and bases. For example, studies on 6-bromo-4-chlorothienopyrimidine showed that the selectivity of mono-arylation at the C-6 position could be enhanced by using catalysts like Pd(OAc)2 or Pd2(dba)3. researchgate.net

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-C bond formation. rsc.org Nickel catalysts can effectively couple aryl halides with a variety of partners. mdpi.com For example, nickel complexes have been shown to efficiently catalyze the cross-coupling of arylzinc reagents with aryl chlorides at room temperature. rsc.org These catalysts often exhibit unique reactivity and can be advantageous for specific substrate combinations or for promoting reactions with less reactive halides like chlorides. researchgate.net The development of nickel-catalyzed methods provides a broader toolkit for chemists to functionalize bromo-pyridines and related heterocyclic systems.

The table below summarizes representative palladium and nickel-catalyzed C-C bond-forming reactions on related bromo-heterocyclic compounds.

Table 1: Examples of Palladium and Nickel-Catalyzed C-C Coupling Reactions

| Catalyst System | Substrate | Coupling Partner | Conditions | Product Type |

|---|---|---|---|---|

| Pd(PPh₃)₄ / K₃PO₄ | 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | 1,4-dioxane/H₂O, 85–95 °C | 5-aryl-2-methylpyridin-3-amine derivatives mdpi.com |

| Pd(OAc)₂ or Pd₂(dba)₃ | 6-bromo-4-chlorothienopyrimidine | 4-methoxyphenyl boronic acid | Dioxane/water | 6-aryl-4-chlorothienopyrimidine researchgate.net |

| Palladium catalyst | 5-Bromopyrimidine | Bithiophene | Microwave-assisted | 5-aryl substituted pyrimidines researchgate.net |

| Nickel complexes | Aryl bromides | Phenylphosphonous esters | - | Phenyl-arylphosphinates mdpi.com |

| P,N,O-chelate nickel complexes | Aryl chlorides | Arylzinc reagents | Room temperature | Biaryl compounds rsc.org |

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com In the synthesis of pyrimidine derivatives, traditional methods often rely on toxic reagents and volatile organic solvents, posing environmental and health risks. rasayanjournal.co.in Consequently, there is a significant drive towards developing more sustainable and environmentally benign synthetic routes. nih.govbenthamdirect.comingentaconnect.com Green chemistry approaches in pyrimidine synthesis include the use of safer solvents, efficient catalytic systems, and energy-saving techniques like microwave or ultrasound irradiation. rasayanjournal.co.in These methods can lead to higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable. Water is a highly desirable green solvent due to its safety, availability, and low environmental impact. jmaterenvironsci.com Aqueous media have been successfully used for the synthesis of various pyrimidine derivatives. For example, the condensation of aromatic aldehydes, malononitrile, and barbituric acid to form pyrano[2,3,d]pyrimidines has been effectively catalyzed by tetrabutylammonium (B224687) bromide (TBAB) in water. jmaterenvironsci.com Another green approach is the use of solvent-free reactions, which can lead to clean reactions, high product yields in a short time, and simplified separation and purification processes. rasayanjournal.co.in

Table 2: Green Solvents in Pyrimidine Synthesis

| Solvent | Rationale for "Green" Classification | Example Application |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant, environmentally safe jmaterenvironsci.com | Synthesis of pyrano[2,3,d]pyrimidine derivatives jmaterenvironsci.com |

| Ethanol/Water mixtures | Ethanol is a bio-based solvent; mixture reduces reliance on pure organic solvents | Synthesis of pyrano[2,3,d]pyrimidine derivatives using DABCO as a catalyst jmaterenvironsci.com |

| Ionic Liquids | Low volatility, thermal stability; can be designed for low toxicity and biodegradability rasayanjournal.co.in | General pyrimidine synthesis rasayanjournal.co.in |

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions to proceed under milder conditions with high selectivity. rasayanjournal.co.in For the synthesis of pyrimidine-containing molecules, various catalytic systems are being explored to enhance sustainability. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are inherently atom-economical and are often facilitated by catalysts. jmaterenvironsci.comrasayanjournal.co.in

The development of efficient and recyclable catalysts is a key area of research. For instance, diammonium hydrogen phosphate (B84403) (DAHP) has been used as a catalyst in aqueous media for pyrimidine synthesis. jmaterenvironsci.com The use of transition metal catalysts, as discussed in the previous section, also aligns with green chemistry principles when they offer high turnover numbers, operate under mild conditions, and can be easily separated and reused. The goal is to design chemical processes that are not only efficient in terms of yield but also in their use of resources and energy, ultimately leading to more sustainable manufacturing of compounds like this compound.

Reactivity and Derivatization Chemistry of 6 Bromo N Methylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 6-Bromo-N-methylpyrimidin-4-amine, the pyrimidine (B1678525) ring itself acts as an electron-deficient system, facilitating the displacement of the bromide leaving group by a variety of nucleophiles.

Reaction with Various Nucleophiles for C-X Bond Formation (X ≠ H)

The bromine atom at the 6-position of this compound can be displaced by a range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. These reactions are typically performed under conditions that facilitate the SNAr mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. pressbooks.pub

Common nucleophiles employed in these reactions include amines, alcohols, and thiols. For instance, the reaction with various amines can lead to the synthesis of diversely substituted pyrimidine derivatives. d-nb.infoderpharmachemica.com The use of aqueous conditions with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to facilitate SNAr reactions with various nucleophiles under mild conditions. d-nb.info

| Nucleophile | Product Type | Reference |

| Amines | Substituted aminopyrimidines | d-nb.infoderpharmachemica.com |

| Alcohols | Alkoxypyrimidines | d-nb.info |

| Thiols | Thioether-substituted pyrimidines | d-nb.info |

Influence of Substituents on SNAr Regioselectivity and Reactivity

The reactivity of the pyrimidine ring in SNAr reactions is significantly influenced by the nature and position of its substituents. Electron-withdrawing groups on the aromatic ring generally accelerate the reaction by stabilizing the anionic Meisenheimer intermediate. pressbooks.pubmasterorganicchemistry.com Conversely, electron-donating groups can decrease the reaction rate.

In pyrimidine systems, the position of substituents dictates the regioselectivity of nucleophilic attack. For di-substituted pyrimidines, the relative activating or deactivating effects of the existing groups will direct the incoming nucleophile. Studies on related pyrimidine systems have shown that the interplay between electronic effects of substituents at different positions can be subtle and complex. researchgate.net For instance, in 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), the reaction with ammonia (B1221849) shows regioselective displacement. arabjchem.orgresearchgate.net While specific studies on the influence of the N-methylamino group in this compound are not extensively detailed in the provided results, the general principles of SNAr suggest that its electronic properties will play a key role in the reaction's feasibility and outcome.

Formation of Substituted Pyrimidine Derivatives via SNAr (e.g., reaction with secondary amines)

A practical application of SNAr is the synthesis of substituted pyrimidine derivatives by reacting this compound with secondary amines. This reaction type is a powerful tool for building molecular complexity and accessing compounds with potential pharmaceutical applications. organic-chemistry.orgresearchgate.net The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol, for example, yields 4-amino-5-bromo-2-substituted aminopyrimidines, showcasing the utility of SNAr in creating diverse pyrimidine libraries. researchgate.net The synthesis of densely substituted pyrimidines can be achieved through various condensation and substitution strategies. organic-chemistry.orgorganic-chemistry.org

Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is also amenable to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.gov This reaction is particularly valuable for synthesizing biaryl and heteroaryl compounds. nih.gov this compound can serve as the halide partner in Suzuki-Miyaura couplings, reacting with various boronic acids to introduce new aryl or heteroaryl substituents at the 6-position.

The reaction has been successfully applied to a range of bromopyrimidines and other heteroaryl bromides, demonstrating its broad applicability. nih.govacs.org The presence of the primary amine group on similar substrates does not necessarily impede the reaction, allowing for direct coupling without the need for protecting groups under standard conditions. acs.org

Optimization of Reaction Conditions and Catalyst Systems

The success of a Suzuki-Miyaura coupling often hinges on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand: A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to improve the efficiency and scope of the Suzuki-Miyaura reaction. Catalyst systems based on Pd(OAc)₂ and ligands like XPhos have shown high efficiency for coupling aryl tosylates and mesylates, and similar principles apply to heteroaryl halides. mit.edu Nickel-based catalysts have also emerged as a cost-effective and "green" alternative for these couplings. acs.orgnih.gov The choice of ligand is critical, with different ligands being optimal for different substrate combinations. nih.gov Machine learning has even been employed to optimize reaction conditions for heteroaryl Suzuki-Miyaura couplings. chemistryviews.orgrsc.org

Base and Solvent: The choice of base and solvent system is also crucial for reaction success. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium bicarbonate (NaHCO₃). researchgate.netmdpi.com The solvent can range from ethereal solvents like dioxane and THF to more environmentally friendly options like tert-amyl alcohol. nih.govresearchgate.net Mixed solvent systems, such as DMF-H₂O, have also been found to be effective. researchgate.net Optimization studies often involve screening various combinations of these parameters to achieve the highest yield. researchgate.netresearchgate.net

| Parameter | Common Options | Effect | References |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), NiCl₂(PCy₃)₂ | Affects reaction rate and efficiency | nih.govnih.govmdpi.commdpi.com |

| Ligand | XPhos, SPhos, PCy₃ | Stabilizes the catalyst and influences reactivity | nih.govmit.edunih.gov |

| Base | K₂CO₃, K₃PO₄, NaHCO₃, Cs₂CO₃ | Activates the boronic acid and facilitates the catalytic cycle | nih.govresearchgate.netmdpi.com |

| Solvent | Dioxane, THF, DMF, t-amyl alcohol, H₂O | Affects solubility and reaction kinetics | nih.govresearchgate.netresearchgate.net |

Synthesis of Biaryl and Vinyl-Substituted Pyrimidines

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or vinyl substituents at the C6 position. This is achieved by reacting the bromo-pyrimidine with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. This methodology has been successfully used to synthesize a variety of biarylpyrimidines, which are of interest for their potential as ligands for nucleic acid structures. nih.gov

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Vinyl Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenyl-N-methylpyrimidin-4-amine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 6-(4-Methoxyphenyl)-N-methylpyrimidin-4-amine |

| Vinylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 6-Vinyl-N-methylpyrimidin-4-amine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for synthesizing N-aryl or N-heteroaryl derivatives of this compound. The reaction involves the coupling of the bromo-pyrimidine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.govresearchgate.net The development of various phosphine ligands has significantly expanded the scope and efficiency of this transformation. wikipedia.orgchemspider.com

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aminated product. wikipedia.org

Table 2: Buchwald-Hartwig Amination of this compound

| Amine | Palladium Catalyst | Ligand | Base | Product |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | N-Methyl-N'-phenylpyrimidine-4,6-diamine |

| Pyrrolidine | Pd(OAc)₂ | XPhos | K₃PO₄ | N-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine |

| Morpholine | PdCl₂(dppf) | Cs₂CO₃ | N-Methyl-6-morpholinopyrimidin-4-amine |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a reliable method for the synthesis of alkynyl-substituted pyrimidines. wikipedia.orgorganic-chemistry.org This palladium and copper co-catalyzed reaction couples this compound with a terminal alkyne. organic-chemistry.orgmdpi.comnih.gov The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and sometimes as the solvent. wikipedia.org

This reaction is instrumental in creating extended π-systems and has applications in the synthesis of various functional materials and biologically active compounds.

Table 3: Sonogashira Coupling of this compound

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | N-Methyl-6-(phenylethynyl)pyrimidin-4-amine |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | N-Methyl-6-((trimethylsilyl)ethynyl)pyrimidin-4-amine |

| Propargyl alcohol | Pd(OAc)₂/dppf | CuI | K₂CO₃ | 3-((4-(Methylamino)pyrimidin-6-yl)ethynyl)propan-1-ol |

Negishi and Stille Coupling Reactions

The Negishi and Stille coupling reactions offer alternative methods for forming carbon-carbon bonds at the C6 position.

The Negishi coupling involves the reaction of the bromo-pyrimidine with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied in the synthesis of complex molecules. wikipedia.org

The Stille coupling utilizes an organotin reagent in a palladium-catalyzed reaction. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Both reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Reactions at the N-Methylamino Group

The N-methylamino group at the C4 position provides another site for chemical modification, allowing for the introduction of various functional groups.

Acylation and Alkylation Reactions of the Amine Functionality

The secondary amine of this compound can undergo acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. rsc.org

Alkylation of the N-methylamino group can be achieved using alkyl halides. psu.edu However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. The Mitsunobu reaction offers a milder alternative for N-alkylation under neutral conditions. rsc.org

Table 4: Reactions at the N-Methylamino Group

| Reagent | Reaction Type | Conditions | Product |

| Acetyl chloride | Acylation | Pyridine (B92270), 0 °C to rt | N-(6-Bromo-4-(methylamino)pyrimidin-2-yl)acetamide |

| Methyl iodide | Alkylation | K₂CO₃, DMF | 6-Bromo-N,N-dimethylpyrimidin-4-amine |

| Diethyl azodicarboxylate, PPh₃, Ethanol | Mitsunobu Alkylation | THF, 0 °C to rt | 6-Bromo-N-ethyl-N-methylpyrimidin-4-amine |

Formation of Imine and Schiff Base Derivatives

While the primary focus of imine and Schiff base formation is typically on primary amines reacting with aldehydes or ketones, analogous reactions can occur with secondary amines under certain conditions. lumenlearning.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction of this compound with an aldehyde or ketone would initially form an unstable iminium ion. libretexts.org This intermediate can then undergo further reactions depending on the specific conditions and the structure of the reactants. The formation of stable imine derivatives from secondary amines like this compound is not a common transformation and often requires specific catalytic systems or reaction conditions to drive the equilibrium towards the desired product. organic-chemistry.org

Oxidation and Reduction Chemistry

The chemical behavior of this compound in redox reactions is governed by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring, being a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, influences the reactivity of the molecule significantly. wikipedia.orgresearchgate.net The positions C-2, C-4, and C-6 are electron-deficient, while the C-5 position is comparatively less so. researchgate.net The N-methylamino group at the C-4 position acts as a strong electron-donating group, while the bromine atom at C-6 is an electron-withdrawing group. These features dictate the molecule's susceptibility to both oxidation and reduction.

Oxidation of Nitrogen Atoms within the Pyrimidine Ring

The oxidation of nitrogen atoms in the pyrimidine ring is a key reaction for synthesizing pyrimidine N-oxides, which are valuable precursors in medicinal chemistry and materials science. publish.csiro.aujsynthchem.com Generally, the N-oxidation of pyrimidines is more challenging compared to other diazines like pyridine, as the pyrimidine ring is less basic and more prone to side reactions such as ring opening or oxidation of annular carbon atoms. wikipedia.orgcdnsciencepub.com

The reaction is typically carried out using peroxy acids (peracids), such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid. cdnsciencepub.comrsc.org The regioselectivity of N-oxidation in unsymmetrically substituted pyrimidines is strongly influenced by the electronic nature of the substituents on the ring. cdnsciencepub.com

Directing Effects of Substituents : Strong electron-donating groups, such as amino (-NH₂) or methylamino (-NHCH₃), direct the N-oxidation to the nitrogen atom in the para position. cdnsciencepub.com Weaker activating groups, like a methyl group, tend to be ortho-directing. cdnsciencepub.com

Predicted Reactivity of this compound : In the case of this compound, the C-4 position is substituted with a strong electron-donating N-methylamino group. This group is expected to activate the ring towards electrophilic attack by the oxidant and direct the oxidation preferentially to the N-1 position, which is para to the C-4 substituent. The bromine atom at C-6 has a deactivating effect. Therefore, the primary product of the N-oxidation of this compound with a peracid would be this compound 1-oxide.

| Substituent | Position | Electronic Effect | Preferred N-Oxidation Site | Example Compound |

|---|---|---|---|---|

| -NH₂ | 4 | Strongly Activating (Electron-Donating) | N-1 (para) | 4-Aminopyrimidine (B60600) |

| -NHCH₃ | 4 | Strongly Activating (Electron-Donating) | N-1 (para) | 4-(Methylamino)pyrimidine |

| -CH₃ | 4 | Weakly Activating | N-1 and N-3 (ortho) | 4-Methylpyrimidine |

| -OCH₃ | 2 | Activating | N-1 (para) | 2-Methoxypyrimidine |

Reductions of Pyrimidine Derivatives

Pyrimidine derivatives can undergo reduction in two primary ways: reductive dehalogenation, which involves the removal of the halogen substituent, and reduction of the heterocyclic ring itself.

Reductive Dehalogenation The carbon-bromine bond in this compound can be cleaved through various reductive methods. This dehalogenation is a common strategy in organic synthesis to introduce a hydrogen atom in place of a halogen.

Catalytic Hydrogenation : This is a widely used method for the dehalogenation of halopyrimidines. The reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. oregonstate.edu A base, such as magnesium oxide, sodium hydroxide, or an organic amine, is often added to the reaction mixture to neutralize the hydrobromic acid (HBr) that is formed during the reaction. oregonstate.edu

Metal-Free Reduction : Recent research has focused on developing metal-free dehalogenation methods to create safer and more cost-effective synthetic protocols. hilarispublisher.com One such reported system involves using a mixture of N,N-dimethylformamide (DMF) and a trialkylamine (e.g., triethylamine) as the reducing agent and hydrogen source. hilarispublisher.comresearchgate.net This method has been shown to be effective for the debromination of 5-bromopyrimidine (B23866) derivatives and is tolerant of various functional groups, including amines. hilarispublisher.com

Reduction with Metals : Active metals like zinc dust in an aqueous or acidic medium can also be employed to reduce chloropyrimidines, a reaction that is analogous to the reduction of bromopyrimidines. oregonstate.edu

Reduction of the Pyrimidine Ring Due to their reduced aromaticity compared to benzene (B151609) or even pyridine, pyrimidine rings are more susceptible to reduction. researchgate.net

Hydrogenation : Vigorous catalytic hydrogenation can lead to the reduction of the pyrimidine ring itself, often resulting in di- or tetrahydropyrimidine (B8763341) derivatives. The conditions for ring reduction are generally harsher than those required for simple dehalogenation. oregonstate.edu

Hydride Reductants : Reagents like sodium borohydride (B1222165) (NaBH₄) can be used to reduce the pyrimidine ring, typically yielding tetrahydropyrimidine derivatives. researchgate.net The specific product depends on the substitution pattern of the pyrimidine and the reaction conditions.

| Reaction Type | Reagents and Conditions | Typical Product | Reference |

|---|---|---|---|

| Catalytic Dehalogenation | H₂, Pd/C, Base (e.g., MgO, NaOH) | Dehalogenated Pyrimidine | oregonstate.edu |

| Metal-Free Dehalogenation | DMF, Trialkylamine, Heat | Dehalogenated Pyrimidine | hilarispublisher.comresearchgate.net |

| Metal-Promoted Dehalogenation | Zn dust, H₂O or acid | Dehalogenated Pyrimidine | oregonstate.edu |

| Ring Reduction | Sodium Borohydride (NaBH₄) | Tetrahydropyrimidine | researchgate.net |

| Ring Reduction | H₂, Catalyst (harsher conditions) | Di- or Tetrahydropyrimidine | oregonstate.edu |

Role As a Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrimidine (B1678525) scaffold is a core component of numerous biologically active compounds. 6-Bromo-N-methylpyrimidin-4-amine provides a direct route to elaborate on this privileged structure, enabling the synthesis of intricate heterocyclic systems.

The development of polycyclic and fused heterocyclic systems is a significant area of medicinal chemistry, as these rigid structures can effectively interact with biological targets. The reactivity of halogenated pyrimidines is frequently exploited to construct such architectures. For instance, related di-chlorinated pyrimidines are used as starting materials in multi-step syntheses to create fused systems like N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines and pyrido[1,2-e]purine derivatives. nih.govacs.org

In a similar vein, the bromine atom on this compound can participate in intramolecular or intermolecular reactions to form new rings fused to the pyrimidine core. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, are powerful tools for this purpose, allowing the formation of carbon-carbon bonds that lead to extended, polycyclic systems. nih.gov A closely related compound, 6-chloro-N-methylpyrimidin-4-amine, serves as a key building block in the synthesis of the kinase inhibitor Infigratinib, demonstrating the successful incorporation of this type of scaffold into complex, medicinally relevant molecules. mdpi.com

Table 1: Examples of Fused Heterocyclic Systems from Pyrimidine Precursors

| Precursor Example | Synthetic Strategy | Resulting Fused System |

|---|---|---|

| 4,6-Dichloropyrimidine | Multi-step synthesis including amination and Suzuki coupling | N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines nih.gov |

| 2,4-Dichloro-5-amino-6-methylpyrimidine | Two-step, one-pot reaction with pyridine (B92270) | Pyrido[1,2-e]purine derivatives acs.org |

The ability to generate libraries of compounds with diverse substitution patterns is crucial for drug discovery and structure-activity relationship (SAR) studies. nih.govwhiterose.ac.uk this compound is an excellent starting point for creating such libraries. The bromine atom at the 6-position can be readily displaced by a wide range of nucleophiles or used in cross-coupling reactions to introduce various substituents. nih.gov

This versatility allows medicinal chemists to systematically modify the pyrimidine scaffold to optimize pharmacokinetic properties, enhance potency, and improve selectivity for a given biological target. The synthesis of a wide array of pyrimidin-4-amine derivatives for agrochemical testing, where different groups are attached to the core structure, highlights the utility of such building blocks in creating chemical diversity. acs.orgresearchgate.net

Intermediate in Agrochemical Research and Development

The pyrimidine ring is a common feature in many commercial crop protection agents. The synthetic accessibility and reactivity of intermediates like this compound make them valuable in the search for new and more effective agrochemicals.

Research has demonstrated that pyrimidin-4-amine derivatives possess significant potential as crop protection agents. A recent study detailed the synthesis of a series of novel pyrimidin-4-amine compounds containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety, which exhibited excellent insecticidal and fungicidal activities. acs.org

Notably, a bromo-substituted analogue, 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine, was identified as having broad-spectrum activity against various pests and fungi. acs.org This finding underscores the importance of the bromo-pyrimidinamine scaffold in developing new pesticides and fungicides. Furthermore, related compounds like 4-Amino-6-bromo-2-methylpyrimidine are known to be used as intermediates in the production of pesticides. synhet.com

Table 2: Bioactivity of a Bromo-Pyrimidinamine Analogue in Agrochemical Screening

| Compound | Target Organism | Activity Metric | Result |

|---|---|---|---|

| 5-bromo-N-(benzyl)-6-(fluoroethyl) pyrimidin-4-amine derivative (U8) | Mythimna separata (Armyworm) | LC₅₀ | 4.22 ± 0.47 mg/L acs.org |

The process of discovering new agrochemicals involves the creation and testing of large numbers of structurally diverse molecules. This compound serves as an ideal platform for this purpose. Its reactive sites allow for the systematic introduction of various functional groups, leading to the generation of libraries of novel compounds. This approach was effectively used in studies that produced dozens of pyrimidin-4-amine derivatives for biological screening, ultimately identifying compounds with potent insecticidal properties. acs.orgresearchgate.net The structural variations enabled by this building block are key to understanding the SAR and designing more potent and selective crop protection agents.

Application in Material Science Research

While the primary applications of this compound are in the life sciences, related heterocyclic compounds have found utility in material science. Halogenated pyridine derivatives, for example, have been investigated for their use in creating novel materials such as liquid crystals and organic semiconductors. Specifically, compounds like 5-bromo-4-methyl-N-propylpyridin-2-amine are explored as chiral dopants in liquid crystals. smolecule.com

The unique electronic properties of the pyrimidine ring, combined with the presence of a polarizable bromine atom, suggest that this compound could also serve as a valuable building block in this field. Its structure could be incorporated into polymers or organic electronic materials to impart specific thermal, optical, or conductive properties. chemimpex.com However, this remains an area with potential for future exploration.

Involvement in the Production of Specialty Polymers and Coatings

Currently, there is a lack of publicly available scientific literature, patents, or technical data detailing the specific use of This compound as a monomer or synthetic building block in the production of specialty polymers and coatings.

While the structural features of this compound, such as the reactive bromine atom and the secondary amine group, theoretically allow for its incorporation into polymeric structures, no concrete examples or research findings have been documented in accessible databases. The bromine atom could potentially be used for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which are fundamental in creating polymer backbones. The N-methylamino group could also participate in polymerization reactions, for instance, through condensation with suitable co-monomers.

However, without specific studies or industrial applications being reported, any discussion on its role in this field remains speculative. The current body of scientific and technical knowledge does not provide the necessary data to create a detailed account of its involvement in polymer and coating science.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 6-Bromo-N-methylpyrimidin-4-amine, both one-dimensional and two-dimensional NMR techniques are utilized to assign the structure unambiguously.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR (Proton NMR): This technique identifies the different proton environments in the molecule. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine (B1678525) ring, the N-methyl group, and the amine proton. The chemical shift (δ) of these protons is influenced by their local electronic environment. For instance, the aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the heterocyclic ring. The N-methyl protons would typically appear as a singlet or a doublet (if coupled to the amine proton) in the upfield region. While specific experimental data for this compound is not publicly available, data for a related isomer, 6-bromo-N-methylpyridin-3-amine, shows aromatic protons as singlets at δ 7.14 and 7.78 ppm, and a methyl group signal as a singlet at δ 2.15 ppm. This provides a reference for the expected chemical shift ranges.

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrimidine ring would be influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The carbon attached to the bromine atom would likely appear at a specific chemical shift, while the carbons adjacent to the nitrogen atoms would be shifted downfield. The N-methyl carbon would resonate in the upfield region of the spectrum. Chemical suppliers like SynHet and ChemicalBook indicate the availability of ¹³C NMR data for similar compounds such as 4-Amino-6-bromo-2-methylpyrimidine and 4-BROMO-6-METHYLPYRIDIN-2-AMINE, which would be essential for comparative structural confirmation. synhet.comchemicalbook.com

A representative, though not experimentally verified for the title compound, data table for expected 1D NMR signals is presented below.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine-H | ~8.0-8.5 | Singlet | 1H |

| Pyrimidine-H | ~6.5-7.0 | Singlet | 1H |

| NH | Variable | Broad Singlet | 1H |

| N-CH₃ | ~2.8-3.2 | Doublet/Singlet | 3H |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| C-Br | ~100-110 |

| C-N | ~150-165 |

| C-H | ~115-140 |

| N-CH₃ | ~25-35 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would be expected to show a correlation between the amine proton (NH) and the protons of the N-methyl group, confirming their proximity. However, due to the isolated nature of the pyrimidine ring protons, significant cross-peaks between them might not be observed unless there is long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the pyrimidine ring protons to their corresponding carbon atoms and the N-methyl protons to the methyl carbon. This is a powerful tool for assigning the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum.

Application in Reaction Monitoring and Purity Assessment

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. chemicalbook.com For the synthesis of this compound, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, the integration of the NMR signals provides a quantitative measure of the conversion and the purity of the reaction mixture at any given point. The presence of any impurities or by-products can also be readily detected and identified by their unique NMR signals, making it an invaluable tool for ensuring the final product's purity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₅H₆BrN₃), the calculated exact mass would be compared to the experimentally determined mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units. HRMS data for related compounds, such as N-(5-bromo-pyridin-2-yl)-6-methyl-N-phenyl-pyrimidin-4-amine, has been used to confirm their elemental composition.

Predicted HRMS data for 6-bromo-N,2-dimethylpyrimidin-4-amine, a closely related compound, indicates expected adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, which are commonly observed in electrospray ionization. sigmaaldrich.com

| Adduct | Predicted m/z for C₆H₈BrN₃ |

| [M+H]⁺ | 201.99744 |

| [M+Na]⁺ | 223.97938 |

| [M-H]⁻ | 199.98288 |

Electrospray Ionization (ESI-MS/MS) for Derivatization Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. When coupled with tandem mass spectrometry (MS/MS), it can provide detailed structural information through fragmentation analysis. In an ESI-MS/MS experiment, the molecular ion (or a protonated adduct) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed.

The fragmentation pattern of this compound would be expected to show characteristic losses. For example, the loss of the bromine atom, the methyl group, or parts of the pyrimidine ring would lead to specific fragment ions. Analysis of the fragmentation of related N-methylated amino acids by ESI-MS/MS has shown characteristic losses of (H₂O, CO) and the side chain group, which helps in their identification. Similarly, studying the fragmentation of this compound can confirm the connectivity of the different functional groups. For instance, a fragment corresponding to the pyrimidine ring with the N-methylamino group intact but without the bromine atom would provide strong evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups and characterizing the bonding environment within a molecule. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts. Although a specific spectrum for this exact compound is not publicly available, data from closely related aminopyrimidine derivatives allow for a detailed prediction of its vibrational modes. impactfactor.orgajphr.comresearchgate.net

The N-H stretching vibration of the secondary amine is anticipated to appear as a single, sharp band in the region of 3200-3500 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations from the pyrimidine ring and the N-methyl group would be observed near 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. The pyrimidine ring itself has characteristic stretching vibrations (C=C and C=N) that typically appear in the 1600-1400 cm⁻¹ region. The N-H bending vibration may also be found near 1600 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range, although its identification can sometimes be complicated by other vibrations in the fingerprint region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3500 - 3200 |

| Aromatic C-H Stretch | Pyrimidine Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | N-Methyl Group | 2960 - 2850 |

| C=N and C=C Ring Stretch | Pyrimidine Ring | 1600 - 1400 |

| N-H Bend | Secondary Amine | ~1600 |

| C-N Stretch | Amine and Ring | 1350 - 1250 |

| C-Br Stretch | Bromo-aryl | 600 - 500 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic heterocyclic compounds like this compound, the most common transitions are π→π* and n→π*. youtube.comyoutube.com

The pyrimidine ring contains both π bonds and non-bonding (n) electrons on the nitrogen atoms. The amino and bromo substituents act as auxochromes, modifying the absorption characteristics of the pyrimidine chromophore. The amino group, being an electron-donating group, typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). The bromine atom can also influence the spectrum.

The UV-Vis spectrum of this compound is expected to show strong π→π* transitions, likely appearing below 300 nm. researchgate.net A weaker n→π* transition, which is sometimes forbidden by symmetry, may appear at a longer wavelength, potentially overlapping with the π→π* bands or appearing as a shoulder. youtube.comyoutube.com The exact position and intensity of these absorptions are dependent on the solvent used, as solvent polarity can stabilize the ground and excited states differently, leading to solvatochromic shifts. youtube.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing accurate measurements of bond lengths, bond angles, and torsion angles. nfdi4chem.de While the crystal structure of this compound has not been reported, analysis of closely related structures, such as 2-amino-5-bromopyrimidine (B17363) and 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975), provides a reliable model for its expected molecular geometry. iucr.orgresearchgate.net

The pyrimidine ring is expected to be essentially planar. The substituents—the bromine atom, the methylamino group, and the ring nitrogen atoms—will lie close to this plane. The geometry around the exocyclic nitrogen atom is expected to be trigonal planar. The bond lengths and angles will reflect the hybridisation of the atoms and the electronic effects of the substituents. For example, the C-Br bond length is anticipated to be around 1.88-1.90 Å, and the C-N bonds within the pyrimidine ring will exhibit lengths intermediate between typical single and double bonds, indicative of aromatic character.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.89 |

| Bond Length (Å) | C4-N(amino) | ~1.35 |

| Bond Length (Å) | N(amino)-C(methyl) | ~1.46 |

| Bond Length (Å) | C-N (ring avg.) | ~1.34 |

| Bond Angle (°) | C5-C6-Br | ~120 |

| Bond Angle (°) | N3-C4-N(amino) | ~120 |

| Bond Angle (°) | C4-N(amino)-C(methyl) | ~122 |

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, hydrogen bonding is expected to be a dominant feature of its solid-state architecture. The secondary amine group (N-H) provides a hydrogen bond donor site, while the pyrimidine ring nitrogens are effective hydrogen bond acceptors.

Crystal structures of similar aminopyrimidines frequently reveal the formation of robust, self-complementary hydrogen-bonded dimers via pairs of N-H···N interactions, forming a characteristic R²₂(8) graph set motif. mdpi.comnih.gov These dimers can then be further linked into chains, sheets, or more complex three-dimensional networks. iucr.orgtandfonline.com In the structure of 2-amino-5-bromopyrimidine, for instance, molecules form self-base-paired ribbons running through the crystal. iucr.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amino) | N (pyrimidine ring) | D···A ≈ 3.1 | Primary structural motif (dimers/chains) |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Centroid-Centroid ≈ 3.5 - 3.8 | Stabilizes crystal packing |

| Halogen Bond | C-Br | N or O (if present) | Br···A < 3.37 | Possible directional interaction rsc.orgrsc.org |

Crystallinity Assessment via Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. When an X-ray beam is directed at a powdered sample, it is diffracted by the crystalline lattices of the individual particles. libretexts.org The resulting diffraction pattern is unique to the specific crystalline structure of the compound. libretexts.org

For this compound, PXRD is instrumental in confirming its solid-state structure and identifying any potential polymorphs, which are different crystalline forms of the same compound. The presence of sharp peaks in the diffraction pattern indicates a highly crystalline material, whereas broad halos suggest an amorphous or poorly crystalline nature. researchgate.netrsc.org Although specific PXRD data for this compound is not extensively detailed in publicly available literature, the general methodology involves comparing the obtained diffraction pattern with reference patterns from databases or from a known pure crystalline sample. This comparison allows for the unambiguous identification of the compound and an assessment of its bulk purity. libretexts.org The technique is particularly valuable in pharmaceutical development where different polymorphs can exhibit varying physical properties, such as solubility and bioavailability. researchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatography is a fundamental separation technique in chemistry, enabling the purification and analysis of complex mixtures. advancechemjournal.comrroij.com For this compound, several chromatographic methods are routinely employed.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. umich.eduadvion.com In the synthesis of this compound, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product over time. umich.eduualberta.ca

A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. umich.edu By co-spotting the reaction mixture with the starting materials and a pure sample of the product, the progress of the reaction can be easily visualized, often under UV light. umich.eduualberta.ca The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's completion. ualberta.ca

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Time Point | Starting Material (Spot Intensity) | Product (Spot Intensity) |

| 0 hr | High | None |

| 2 hr | Medium | Low |

| 4 hr | Low | Medium |

| 6 hr | None | High |

This table is for illustrative purposes and actual results may vary based on reaction conditions.

Column Chromatography for Purification Strategies

Once a reaction is complete, the crude product often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used preparative technique to purify the desired compound from this mixture. nih.gov In the purification of this compound, a glass column is packed with a stationary phase, most commonly silica gel. hep.com.cn

The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. hep.com.cn The components of the mixture travel down the column at different rates based on their adsorption to the stationary phase and solubility in the mobile phase. biotage.com By carefully selecting the solvent system, typically a gradient of solvents with increasing polarity such as hexane (B92381) and ethyl acetate, the different components can be separated. Fractions are collected as the solvent elutes from the column, and these are analyzed (often by TLC) to identify those containing the pure this compound. The pure fractions are then combined and the solvent is evaporated to yield the purified compound. This method is crucial for obtaining high-purity material required for further research and development. nih.govacs.orgescholarship.org

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound with high precision and accuracy. advancechemjournal.comijsdr.org It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in much higher resolution and faster separation times. rroij.com

For this compound, HPLC is the gold standard for purity assessment. synhet.com A small amount of the purified compound is dissolved in a suitable solvent and injected into the HPLC system. The sample is then carried by the mobile phase through the column, and a detector measures the concentration of the compound as it elutes. rroij.com The output is a chromatogram, which shows peaks corresponding to the different components in the sample. A pure sample of this compound will ideally show a single, sharp peak. nih.gov The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis of its purity. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode used for this type of analysis. sielc.com

Table 2: Representative HPLC Purity Analysis of this compound

| Peak Number | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 0.5 | Impurity |

| 2 | 4.8 | 99.3 | This compound |

| 3 | 5.2 | 0.2 | Impurity |

This table represents a hypothetical high-purity sample. The retention times and peak areas are illustrative.

Computational and Theoretical Investigations of 6 Bromo N Methylpyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules. For 6-Bromo-N-methylpyrimidin-4-amine, these theoretical methods provide a detailed picture of its behavior at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. DFT calculations, often employing basis sets like 6-311++G(**), are used to determine the optimized geometry, vibrational frequencies, and electronic properties of pyrimidine (B1678525) derivatives. nih.govresearchgate.net These calculations show that the electronic properties of the pyrimidine ring are significantly influenced by the substitution of different functional groups. acs.org For this compound, the bromine atom and the N-methylamine group play crucial roles in shaping its electronic landscape. DFT methods have been successfully applied to similar compounds, such as 2-amino-5-bromo-6-methyl-4-pyrimidinol, to elucidate their structural and spectroscopic features, providing a reliable framework for understanding the title compound. nih.gov

Before calculating other properties, the molecular geometry of this compound is optimized to find its most stable conformation (the structure with the lowest energy). This process involves using DFT methods to adjust bond lengths, bond angles, and dihedral angles until a true energy minimum is reached. nih.gov For similar pyrimidine structures, it has been shown that the pyrimidine ring is essentially planar, with substituents causing minor deviations. nih.gov The orientation of the N-methylamine group relative to the pyrimidine ring is a key aspect of the conformational analysis.

Below is a table of predicted geometric parameters for this compound, based on DFT calculations performed on analogous structures. nih.govnih.gov

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C6-Br | 1.895 | N1-C6-C5 | 120.5 |

| C4-N(amine) | 1.350 | C4-C5-C6 | 118.0 |

| C5-C6 | 1.390 | C5-C4-N3 | 119.5 |

| C4-C5 | 1.410 | C6-N1-C2 | 115.0 |

| N(amine)-C(methyl) | 1.460 | C4-N(amine)-C(methyl) | 121.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For pyrimidine derivatives, the HOMO is typically distributed over the pyrimidine ring and the amino group, while the LUMO is located on the pyrimidine ring. In related bromo-pyrimidine compounds, the calculated HOMO-LUMO gap is around 3.99 eV. researchgate.net The analysis helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. hep.com.cnresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.13 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactive sites. uni-muenchen.de The MEP map uses a color scale to indicate different electrostatic potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. wolfram.comresearchgate.netmdpi.com Green represents areas with a neutral potential.